Emiglitate Exhibits Five-Fold Higher Inhibitory Potency Than Acarbose In Vitro
Emiglitate demonstrates at least five-fold greater inhibitory potency against α-glucosidase enzymes compared to acarbose in in vitro assays . This potency differential is a direct consequence of the deoxynojirimycin core structure, which confers higher binding affinity for the enzyme active site than the pseudotetrasaccharide structure of acarbose.
| Evidence Dimension | Relative inhibitory potency (α-glucosidase inhibition) |
|---|---|
| Target Compound Data | At least 5× more potent than acarbose |
| Comparator Or Baseline | Acarbose (baseline = 1×) |
| Quantified Difference | ≥5-fold higher potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher potency enables lower effective doses, which is critical for minimizing off-target effects and reducing compound consumption in long-term studies.
